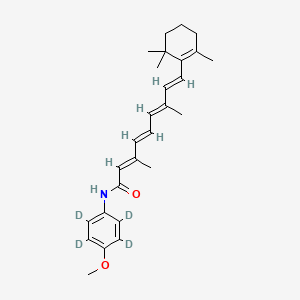
4-Methoxy Fenretinide-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy Fenretinide-d4 is a deuterated analogue of 4-Methoxy Fenretinide, a synthetic retinoid derivative. This compound is primarily used in scientific research to study metabolic pathways and mechanisms of action due to its stable isotope labeling. The molecular formula of this compound is C27H31D4NO2, and it has a molecular weight of 409.61 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy Fenretinide-d4 involves the incorporation of deuterium atoms into the structure of 4-Methoxy Fenretinide. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. This includes the use of high-purity deuterated reagents and advanced analytical techniques to monitor the incorporation of deuterium.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy Fenretinide-d4 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of corresponding ketones or aldehydes, while reduction can yield alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .
Aplicaciones Científicas De Investigación
4-Methoxy Fenretinide-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the calibration of instruments and the study of reaction mechanisms.
Biology: Employed in metabolic studies to trace the pathways and transformations of retinoid compounds in biological systems.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research, due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of new pharmaceuticals and as a quality control standard in the production of retinoid-based drugs .
Mecanismo De Acción
The mechanism of action of 4-Methoxy Fenretinide-d4 involves its interaction with retinoid receptors and other molecular targets. It inhibits the growth of cancer cells through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms. This includes the induction of apoptosis, inhibition of cell proliferation, and modulation of gene expression. The compound selectively accumulates in certain tissues, such as breast tissue, enhancing its therapeutic potential .
Comparación Con Compuestos Similares
4-Methoxy Fenretinide-d4 is compared with other similar compounds, such as:
4-Hydroxyphenyl Retinamide (Fenretinide): A non-deuterated analogue with similar anticancer properties but different pharmacokinetic profiles.
All-trans-Retinoic Acid: A naturally occurring retinoid with broader biological activity but less specificity for cancer cells.
N-(4-Methoxyphenyl) Retinamide: Another synthetic retinoid with similar chemical structure but different biological effects
The uniqueness of this compound lies in its stable isotope labeling, which allows for precise tracking and analysis in metabolic studies, providing valuable insights into its mechanisms of action and therapeutic potential.
Propiedades
Fórmula molecular |
C27H35NO2 |
|---|---|
Peso molecular |
409.6 g/mol |
Nombre IUPAC |
(2E,4E,6E,8E)-3,7-dimethyl-N-(2,3,5,6-tetradeuterio-4-methoxyphenyl)-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide |
InChI |
InChI=1S/C27H35NO2/c1-20(12-17-25-22(3)11-8-18-27(25,4)5)9-7-10-21(2)19-26(29)28-23-13-15-24(30-6)16-14-23/h7,9-10,12-17,19H,8,11,18H2,1-6H3,(H,28,29)/b10-7+,17-12+,20-9+,21-19+/i13D,14D,15D,16D |
Clave InChI |
DBQHWMPFMCOGIW-NDPFRIDVSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1NC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(CCCC2(C)C)C)[2H])[2H])OC)[2H] |
SMILES canónico |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)OC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[6-Bromo-1-[(4-oxo-2-thioxo-5thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-acetic acid](/img/structure/B13844058.png)
![3-Methoxythieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13844059.png)

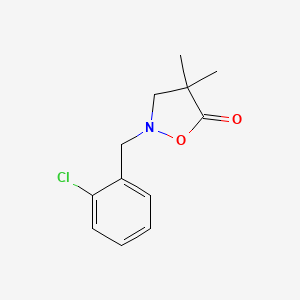
![(2,5-Dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate](/img/structure/B13844069.png)
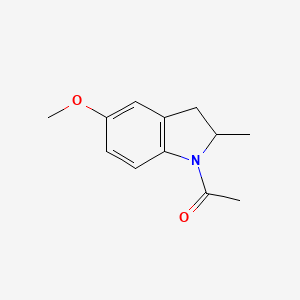
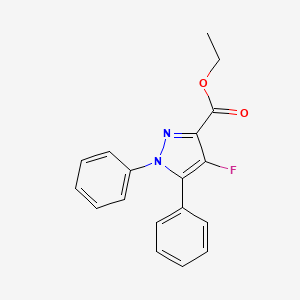
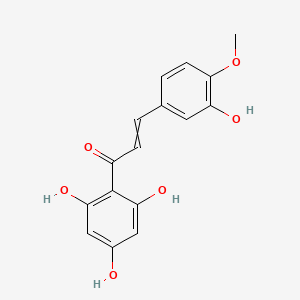
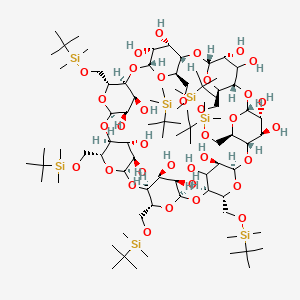
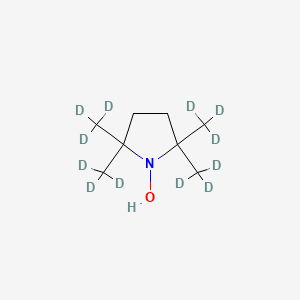
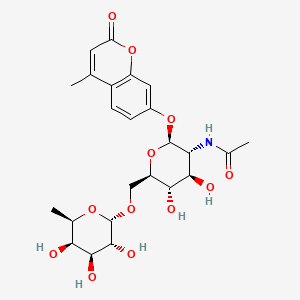
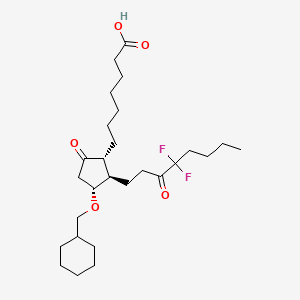

![2-[(4-Bromophenyl)methyl]-2-methylpropanedioic acid](/img/structure/B13844151.png)
